molecular formula C14H18N2O B14161605 3-methyl-1-(1-methyl-1H-indol-3-yl)-1-butanone oxime

3-methyl-1-(1-methyl-1H-indol-3-yl)-1-butanone oxime

Cat. No.: B14161605
M. Wt: 230.31 g/mol
InChI Key: OWQGBCNJLLEPCT-SQFISAMPSA-N
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Description

3-methyl-1-(1-methyl-1H-indol-3-yl)-1-butanone oxime is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines the indole moiety with an oxime functional group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(1-methyl-1H-indol-3-yl)-1-butanone oxime typically involves the reaction of 3-methyl-1-(1-methyl-1H-indol-3-yl)-1-butanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(1-methyl-1H-indol-3-yl)-1-butanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitrate derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-methyl-1-(1-methyl-1H-indol-3-yl)-1-butanone oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1-(1-methyl-1H-indol-3-yl)-1-butanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The indole moiety can interact with various receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-indole-3-carbaldehyde: Another indole derivative with similar biological activities.

    3-(1-methyl-1H-indol-3-yl)butyraldehyde: Shares the indole moiety but differs in the functional group.

Uniqueness

3-methyl-1-(1-methyl-1H-indol-3-yl)-1-butanone oxime is unique due to the presence of both the indole and oxime functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

(NZ)-N-[3-methyl-1-(1-methylindol-3-yl)butylidene]hydroxylamine

InChI

InChI=1S/C14H18N2O/c1-10(2)8-13(15-17)12-9-16(3)14-7-5-4-6-11(12)14/h4-7,9-10,17H,8H2,1-3H3/b15-13-

InChI Key

OWQGBCNJLLEPCT-SQFISAMPSA-N

Isomeric SMILES

CC(C)C/C(=N/O)/C1=CN(C2=CC=CC=C21)C

Canonical SMILES

CC(C)CC(=NO)C1=CN(C2=CC=CC=C21)C

solubility

21.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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